![molecular formula C21H19NO2S B5859089 N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide
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Overview
Description
N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide, commonly known as MPTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of benzamide derivatives and is synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The mechanism of action of MPTB is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MPTB also inhibits the activity of enzymes involved in cancer cell proliferation and angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
MPTB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. MPTB also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, MPTB has been shown to have antioxidant properties, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPTB in lab experiments is its potent anticancer activity, which makes it a promising candidate for further therapeutic development. However, the synthesis process for MPTB is complex and yields are relatively low, which may limit its use in large-scale experiments. Additionally, MPTB has not been extensively studied in animal models, which may limit its potential for clinical translation.
Future Directions
There are several potential future directions for research on MPTB. One area of interest is the development of more efficient synthesis methods to increase yields and reduce costs. Another potential direction is the study of MPTB in animal models to further understand its pharmacokinetics and potential therapeutic applications. Additionally, MPTB may be studied in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, MPTB is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of MPTB involves a multistep process, and it has been shown to exhibit potent anticancer and anti-inflammatory activity. While there are limitations to its use in lab experiments, there are several potential future directions for research on MPTB that may lead to further therapeutic development.
Synthesis Methods
The synthesis of MPTB involves a multistep process that starts with the reaction of 2-methoxyaniline with 4-chlorobenzoyl chloride to form 2-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with sodium hydride and phenylmethylsulfide to form MPTB. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
MPTB has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MPTB has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(phenylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-20-10-6-5-9-19(20)22-21(23)17-13-11-16(12-14-17)15-25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVIPVNVOOFUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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